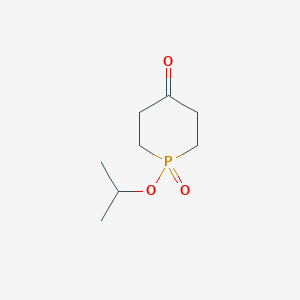
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one is a complex organic compound with significant applications in various scientific fields. This compound features a purine base structure, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. The presence of the bis(2-hydroxyethyl)amino group enhances its chemical reactivity and potential for forming hydrogen bonds, making it a valuable molecule in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(Bis(2-hydroxyethyl)amino)benzaldehyde, which is then reacted with a purine derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bis(2-hydroxyethyl)amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
Scientific Research Applications
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one involves its ability to interact with biological macromolecules. The compound can bind to nucleic acids, influencing DNA and RNA synthesis and function. It may also interact with specific proteins, modulating their activity and affecting cellular processes. The bis(2-hydroxyethyl)amino group plays a crucial role in these interactions by forming hydrogen bonds and stabilizing the compound’s binding to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one: Unique due to its specific functional groups and structure.
9-(4-(Dimethylamino)phenyl)-1H-purin-6(9H)-one: Similar structure but with dimethylamino group instead of bis(2-hydroxyethyl)amino.
9-(4-(Amino)phenyl)-1H-purin-6(9H)-one: Contains an amino group, offering different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its bis(2-hydroxyethyl)amino group, which enhances its solubility, reactivity, and potential for forming hydrogen bonds. This makes it particularly valuable in biochemical and medicinal research, where such properties are crucial for effective interactions with biological molecules.
Properties
CAS No. |
16208-05-2 |
|---|---|
Molecular Formula |
C15H17N5O3 |
Molecular Weight |
315.33 g/mol |
IUPAC Name |
9-[4-[bis(2-hydroxyethyl)amino]phenyl]-1H-purin-6-one |
InChI |
InChI=1S/C15H17N5O3/c21-7-5-19(6-8-22)11-1-3-12(4-2-11)20-10-18-13-14(20)16-9-17-15(13)23/h1-4,9-10,21-22H,5-8H2,(H,16,17,23) |
InChI Key |
KHFAJWDPVWQVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CNC3=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12936814.png)
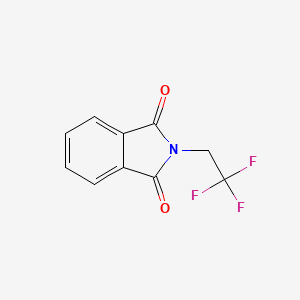
![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
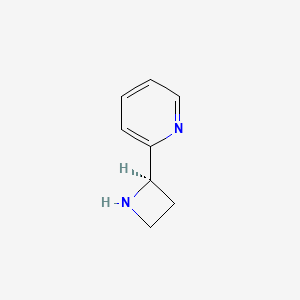
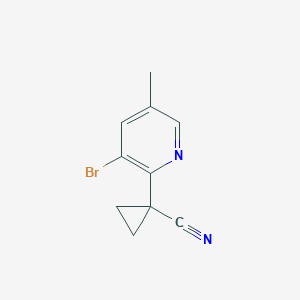
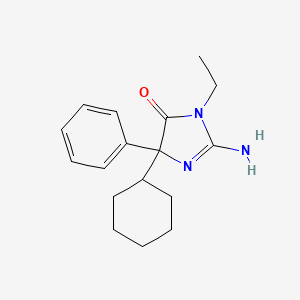

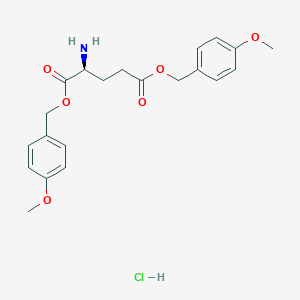
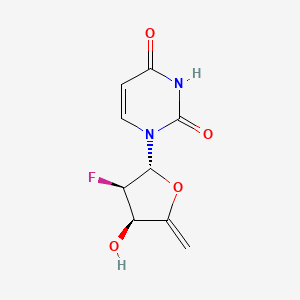
![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine](/img/structure/B12936869.png)
![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12936880.png)
